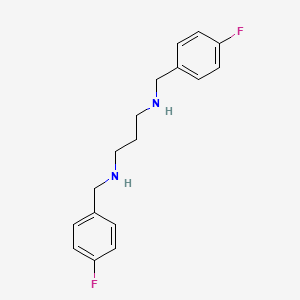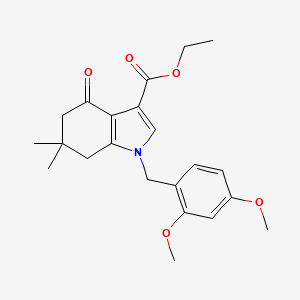
N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine
Übersicht
Beschreibung
N,N’-Bis(4-fluorobenzyl)propane-1,3-diamine: is a versatile chemical compound with the molecular formula C8H21N3. It is characterized by the presence of two 4-fluorobenzyl groups attached to a propane-1,3-diamine backbone. This compound is used in various scientific research applications due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(4-fluorobenzyl)propane-1,3-diamine typically involves the reaction of 4-fluorobenzyl chloride with propane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of N,N’-Bis(4-fluorobenzyl)propane-1,3-diamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Bis(4-fluorobenzyl)propane-1,3-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding alcohols or ketones, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(4-fluorobenzyl)propane-1,3-diamine is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N’-Bis(4-fluorobenzyl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and context .
Vergleich Mit ähnlichen Verbindungen
- N,N’-Bis(4-chlorobenzyl)propane-1,3-diamine
- N,N’-Bis(4-bromobenzyl)propane-1,3-diamine
- N,N’-Bis(4-methylbenzyl)propane-1,3-diamine
Comparison: N,N’-Bis(4-fluorobenzyl)propane-1,3-diamine is unique due to the presence of fluorine atoms in its structure, which can significantly influence its chemical reactivity and biological activity. Compared to its chlorinated, brominated, or methylated analogs, the fluorinated compound may exhibit different physicochemical properties, such as increased lipophilicity or altered electronic effects, making it suitable for specific applications .
Eigenschaften
IUPAC Name |
N,N'-bis[(4-fluorophenyl)methyl]propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2/c18-16-6-2-14(3-7-16)12-20-10-1-11-21-13-15-4-8-17(19)9-5-15/h2-9,20-21H,1,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZHYPMWWQDQDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCCNCC2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine utilized in the synthesis of cyclotriphosphazenes, and what is the significance of this reaction?
A1: this compound (L2) acts as a precursor in synthesizing tetrachloro-bis-(4-fluorobenzyl)monospiro(N/N)cyclotriphosphazenes. [] This reaction involves the condensation of L2 with hexachlorocyclotriphosphazatriene (N3P3Cl6), resulting in a spirocyclic phosphazene derivative. [] The significance of this synthesis lies in the creation of a platform for further modifications. The chlorine atoms in the resulting tetrachloro derivative can be substituted with various nucleophiles, leading to a diverse library of cyclotriphosphazenes with potentially tunable properties. [] This approach allows researchers to explore the structure-activity relationship of these compounds for applications like DNA-cleavage agents or antimicrobial agents. []
Q2: What analytical techniques were employed to characterize the synthesized cyclotriphosphazenes incorporating this compound?
A2: The research employed a combination of analytical techniques to confirm the structure and purity of the synthesized compounds. These included elemental analysis to verify the elemental composition, FTIR spectroscopy to identify functional groups, ESI-MS for molecular weight determination, and 1H, 13C, and 31P NMR spectroscopy to elucidate the structure and confirm the presence of the desired phosphazene ring. [] These comprehensive analyses provide strong evidence for the successful incorporation of this compound into the cyclotriphosphazene framework.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-ethoxypropan-1-amine](/img/structure/B1392447.png)


![tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1392452.png)
![Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392453.png)
![3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1392454.png)
![Spiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B1392456.png)
piperazin-1-yl}acetamide--hydrogen chloride (1/2)](/img/structure/B1392457.png)
![1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide](/img/structure/B1392458.png)



